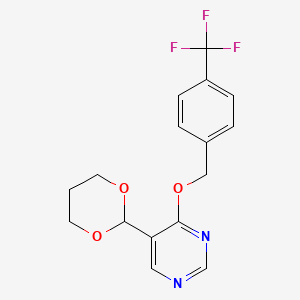![molecular formula C22H17N3O2 B6230747 4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol CAS No. 1428735-82-3](/img/new.no-structure.jpg)
4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol is a complex organic compound featuring a phenol group substituted with a methoxy group and a pyridine-based structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The initial step involves the formation of the pyridine core through a condensation reaction between appropriate pyridine derivatives.
Substitution Reactions: The next step involves the introduction of the methoxy group and the phenol group through substitution reactions. This can be achieved using reagents such as methanol and phenol under specific conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted phenol derivatives.
科学研究应用
4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol has several scientific research applications:
作用机制
The mechanism of action of 4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
2,6-Bis(pyridin-2-yl)pyridine: A similar compound with a pyridine core but lacking the methoxy and phenol groups.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Another related compound with a benzonitrile group instead of the methoxyphenol group.
Uniqueness
4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest in scientific research .
属性
CAS 编号 |
1428735-82-3 |
|---|---|
分子式 |
C22H17N3O2 |
分子量 |
355.4 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



